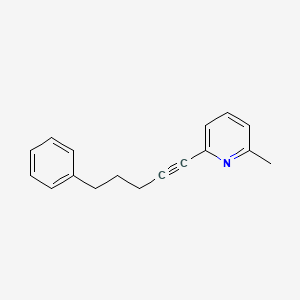
2-Methyl-6-(5-phenylpent-1-ynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-6-(5-苯基戊-1-炔基)吡啶是一种化学化合物,其分子式为C17H17N。它是一种吡啶衍生物,其特征在于在2位有一个甲基,在6位有一个苯基戊炔基。
准备方法
化学反应分析
反应类型
2-甲基-6-(5-苯基戊-1-炔基)吡啶可以进行多种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或醛。
还原: 还原反应可以将炔烃基团转化为烯烃或烷烃。
取代: 吡啶环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢气 (H2) 和钯催化剂或氢化铝锂 (LiAlH4) 等还原剂。
取代: 卤素(例如溴)或亲核试剂(例如胺)可以在适当的条件下使用。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生苯基戊-1-炔基酮,而还原可以产生苯基戊-1-烯衍生物。
科学研究应用
Chemistry
2-Methyl-6-(5-phenylpent-1-ynyl)pyridine serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules, which can lead to the development of new materials or pharmaceuticals. Its unique structure allows for modifications that can enhance desired properties in synthesized compounds.
This compound has shown potential in various biological studies:
- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which can be crucial in drug development.
- Receptor Binding: The compound acts on metabotropic glutamate receptors, particularly mGluR5, making it significant in neuropharmacology. Its role as an antagonist at these receptors suggests potential applications in treating neurological disorders.
Study 1: Neuroprotective Effects
In a controlled study on rodents subjected to induced brain injury, administration of this compound resulted in significantly reduced neuronal loss compared to control groups. Behavioral assessments indicated improved recovery of motor functions, supporting its neuroprotective potential.
Study 2: Impact on Mood Disorders
Another series of behavioral tests demonstrated that treatment with this compound led to decreased anxiety-like behaviors and reduced depressive-like behaviors in animal models. This suggests therapeutic applications for mood disorders, potentially influencing glutamate signaling pathways involved in mood regulation.
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, Antidepressant | mGluR5 antagonist |
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | Neuroprotective | mGluR5 antagonist |
| LY294002 | Antitumor | PI3K inhibitor |
This table highlights the unique properties of this compound compared to similar compounds. Its longer alkyne chain may confer distinct chemical and biological properties that can be leveraged for specific applications .
作用机制
2-甲基-6-(5-苯基戊-1-炔基)吡啶的作用机制涉及它与特定分子靶标的相互作用。例如,它可能作为某些酶或受体的抑制剂,从而调节生物途径。确切的机制取决于具体的应用和靶标。
相似化合物的比较
类似化合物
2-甲基-6-(苯基乙炔基)吡啶: 一种类似的化合物,具有乙炔基而不是戊炔基。
2-甲基-6-(苯基丙-1-炔基)吡啶: 另一种具有丙炔基的衍生物。
独特性
2-甲基-6-(5-苯基戊-1-炔基)吡啶的独特之处在于其更长的炔烃链,这可能赋予其与更短链类似物相比不同的化学和生物特性。这种独特性可以用于设计具有特定所需活性的化合物。
生物活性
2-Methyl-6-(5-phenylpent-1-ynyl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₁N
- Molar Mass : 193.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. This compound has been identified as a selective antagonist for metabotropic glutamate receptor subtype mGluR5, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS) .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective effects, particularly following acute brain injury. In animal studies, it was shown to mitigate neuronal damage, although the precise mechanisms remain to be fully elucidated . The compound's ability to act as a weak NMDA antagonist may contribute to its neuroprotective properties by reducing excitotoxicity.
Antidepressant and Anxiolytic Effects
In addition to neuroprotection, this compound has demonstrated potential antidepressant and anxiolytic effects in preclinical models. It appears to influence mood regulation by modulating glutamate signaling pathways, which are often implicated in mood disorders .
Effects on Substance Use Disorders
Recent studies have explored the impact of this compound on substance use disorders. It has been found to reduce self-administration behaviors for drugs such as nicotine and cocaine in animal models, suggesting a potential therapeutic role in addiction treatment . This effect may be mediated through interactions with the μ-opioid receptor and mGluR5.
Study 1: Neuroprotection Post-Injury
In a controlled study involving rodents subjected to induced brain injury, administration of this compound resulted in significantly reduced neuronal loss compared to control groups. Behavioral assessments indicated improved recovery of motor functions, supporting its neuroprotective potential .
Study 2: Impact on Anxiety and Depression Models
A series of behavioral tests in mice demonstrated that treatment with this compound led to decreased anxiety-like behaviors in the elevated plus maze and reduced depressive-like behaviors in the forced swim test. These findings suggest that it may have therapeutic applications for mood disorders .
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, Antidepressant | mGluR5 antagonist |
| MPEP (2-Methyl-6-(phenylethynyl)pyridine) | Neuroprotective | mGluR5 antagonist |
| LY294002 | Antitumor | PI3K inhibitor |
属性
CAS 编号 |
851854-15-4 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-methyl-6-(5-phenylpent-1-ynyl)pyridine |
InChI |
InChI=1S/C17H17N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h2,4-5,8-11,14H,3,6,12H2,1H3 |
InChI 键 |
NJJSTWRJIALOHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C#CCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















